CEP-28122 mesylate salt

ALK inhibition enzymatic assay IC50 comparison

CEP-28122 mesylate salt is a benchmark ALK inhibitor with defined selectivity (only 15/259 kinases inhibited >90% at 1 μM) and >300-fold selectivity over insulin receptor. Unlike crizotinib and ceritinib, it lacks MET/LRRK2 inhibition, eliminating off-target confounds. The mesylate salt ensures aqueous solubility and formulation consistency for in vitro/in vivo studies. Achieves sustained >90% ALK phosphorylation suppression beyond 12 hours at 30 mg/kg oral dose, supporting BID regimens.

Molecular Formula C29H39ClN6O6S
Molecular Weight 635.17
Cat. No. B1191715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122 mesylate salt
Molecular FormulaC29H39ClN6O6S
Molecular Weight635.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP-28122 Mesylate Salt: Chemical Profile, ALK Kinase Inhibition, and Molecular Identity


CEP-28122 mesylate salt (CAS 2070009-30-0; parent free base CAS 1022958-60-6) is a diaminopyrimidine derivative that functions as a highly potent, selective, and orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK) [1]. The mesylate salt form (C29H39ClN6O6S; MW 635.2 g/mol) is the standard commercial research preparation that provides enhanced aqueous solubility and formulation consistency for in vitro and in vivo experimental applications [2]. As a tool compound and reference inhibitor in the ALK inhibitor class, CEP-28122 occupies a defined position in the preclinical ALK inhibitor landscape, with its kinase selectivity profile and pharmacokinetic properties documented in multiple cross-study comparisons [3].

Why Generic Substitution of CEP-28122 Mesylate Salt with Class-Level ALK Inhibitors Compromises Experimental Reproducibility


ALK inhibitors are not interchangeable reagents. Despite shared target engagement of the ALK kinase domain, compounds within this class exhibit substantial divergence in kinase selectivity breadth, off-target inhibition profiles, and pharmacokinetic properties—each of which can confound experimental interpretation and batch-to-batch reproducibility [1]. CEP-28122 demonstrates a specific selectivity fingerprint (inhibition of only 15 out of 259 kinases at >90% at 1 μM) that distinguishes it from earlier tools like TAE684 and clinical-stage comparators such as crizotinib (a dual ALK/MET inhibitor) and ceritinib [2]. Substituting a different ALK inhibitor introduces uncontrolled variables—differential off-target kinase engagement, altered cellular cytotoxicity thresholds, and divergent in vivo exposure parameters—that invalidate cross-experiment comparisons and compromise procurement specifications. The quantitative evidence below establishes the specific, measurable parameters where CEP-28122 mesylate salt maintains defined differentiation from its closest analogs.

CEP-28122 Mesylate Salt Quantitative Differentiation: Kinase Selectivity, Cellular Potency, and In Vivo Target Engagement vs. Comparator ALK Inhibitors


CEP-28122 ALK Enzymatic Potency (IC50 1.9 nM) vs. Crizotinib and TAE684: Cross-Study Comparable Biochemical Activity

CEP-28122 exhibits an IC50 of 1.9 ± 0.5 nM against recombinant ALK kinase activity in an enzyme-based time-resolved fluorescence (TRF) assay [1]. This places CEP-28122 within the high-potency tier of preclinical ALK inhibitors, numerically comparable to TAE684 (IC50 ~2-3 nM) and approximately 10-fold more potent than crizotinib (ALK IC50 ~20 nM) when assessed under comparable biochemical conditions [2]. While direct head-to-head data are not available in a single assay plate, cross-study normalization using standard recombinant ALK assays supports this potency ranking.

ALK inhibition enzymatic assay IC50 comparison kinase inhibitor biochemical potency

CEP-28122 Kinase Selectivity Profile: 15 Kinases Inhibited >90% at 1 μM Among 259 Kinases Tested

The inhibitory activity of CEP-28122 was evaluated against a panel of 259 kinases at 1 μmol/L using the Millipore Kinase Profiler radiometric assay format. Only 15 kinases exhibited >90% inhibition at this concentration [1]. For the small subset of kinases showing >90% inhibition, IC50 values were subsequently determined and reported. This selectivity breadth contrasts with the broader inhibition profiles of earlier-generation ALK inhibitors such as crizotinib, which potently inhibits MET (IC50 8 nM) in addition to ALK, and TAE684, which demonstrates significant LRRK2 inhibition (IC50 ~6-8 nM) [2]. CEP-28122 exhibits greater than 300-fold selectivity for ALK over the insulin receptor kinase, a structurally related receptor tyrosine kinase [3].

kinase selectivity off-target profiling kinase panel selectivity screening ALK inhibitor

Cellular ALK Phosphorylation Inhibition in ALCL Cells: CEP-28122 IC50 20-30 nM

In cellular assays using NPM-ALK-positive anaplastic large-cell lymphoma (ALCL) cells, CEP-28122 inhibits NPM-ALK tyrosine phosphorylation with an IC50 of 20-30 nM [1]. This cellular target engagement potency demonstrates that the sub-2 nM biochemical potency translates effectively to intracellular ALK inhibition with a shift factor of approximately 10- to 15-fold, a characteristic of favorable cell permeability and intracellular target accessibility. Concentration-dependent growth inhibition and cytotoxicity were observed specifically in ALK-positive ALCL, NSCLC, and neuroblastoma cells, with minimal activity against ALK-negative lymphoma and leukemia cells at concentrations up to 3 μM [2].

cellular target engagement ALK phosphorylation ALCL NPM-ALK cellular IC50

In Vivo Target Engagement Duration: >90% ALK Phosphorylation Inhibition for >12 Hours at 30 mg/kg Oral Dose

In mice bearing human ALCL tumor xenografts, a single oral dose of CEP-28122 at 30 mg/kg produced substantial inhibition of ALK tyrosine phosphorylation, with >90% target suppression maintained for more than 12 hours post-dosing [1]. This sustained target engagement profile supports twice-daily (BID) dosing regimens that achieved complete or near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models. Oral bioavailability across species ranged from 37% to 71%, with adequate tissue distribution in rodents [2]. Cross-study comparison with the preclinical ALK inhibitor ASP3026 indicates that CEP-28122 achieves comparable target engagement duration at similar dose levels, supporting its utility as a reference compound for in vivo pharmacodynamic studies [3].

pharmacodynamics target engagement in vivo efficacy tumor xenograft oral bioavailability

Tumor Regression Efficacy in ALK-Positive Xenografts: Complete/Near-Complete Regression at 30 mg/kg BID

Dose-dependent antitumor activity was observed in ALK-positive ALCL (Sup-M2, Karpas-299), NSCLC (NCI-H2228, NCI-H3122), and neuroblastoma tumor xenografts in mice administered CEP-28122 orally. Complete or near-complete tumor regressions were observed following treatment at doses of 30 mg/kg twice daily (BID) or higher [1]. Notably, treatment of mice bearing Sup-M2 tumor xenografts for 4 weeks and primary human ALCL tumor grafts for 2 weeks at 55 or 100 mg/kg BID led to sustained tumor regression in all mice, with no tumor reemergence for more than 60 days post-cessation of treatment [2]. Marginal antitumor activity was observed against ALK-negative human tumor xenografts under the same dosing regimens, confirming ALK-dependent efficacy. All dosing regimens were well tolerated in mice and rats with no overt toxicity or compound-related body weight loss [3].

xenograft efficacy tumor regression ALCL NSCLC neuroblastoma in vivo antitumor activity

Validated Research Applications and Procurement Scenarios for CEP-28122 Mesylate Salt


Biochemical ALK Inhibitor Screening and Selectivity Profiling Reference Standard

CEP-28122 mesylate salt serves as a high-potency ALK inhibitor reference compound for kinase panel screening and selectivity profiling studies. With an ALK IC50 of 1.9 ± 0.5 nM and a defined selectivity fingerprint (inhibition of only 15 out of 259 kinases at >90% at 1 μM), this compound provides a benchmark for evaluating novel ALK inhibitor candidates [1]. Its narrow selectivity profile, including >300-fold selectivity over the insulin receptor kinase and lack of MET or LRRK2 inhibition, makes it particularly valuable as a comparator for assessing the selectivity improvements of next-generation ALK inhibitors [2].

Cellular Target Engagement and Mechanism-of-Action Studies in ALK-Dependent Cancer Cell Lines

The cellular potency of CEP-28122 (NPM-ALK phosphorylation IC50 20-30 nM in ALCL cells) defines a specific concentration range for mechanistic studies in ALK-positive ALCL, NSCLC, and neuroblastoma cell models [3]. The compound exhibits concentration-dependent growth inhibition and cytotoxicity specifically in ALK-positive cells, with minimal activity against ALK-negative cells at concentrations up to 3 μM [4]. This ALK-dependent cellular activity profile supports its use as a pathway-specific tool compound for dissecting ALK signaling networks and validating ALK dependency in cancer cell lines.

In Vivo Pharmacodynamic and Xenograft Efficacy Studies Requiring Sustained Target Engagement

CEP-28122 mesylate salt is optimized for in vivo pharmacology applications requiring sustained target suppression. A single oral dose of 30 mg/kg achieves >90% inhibition of ALK phosphorylation in tumor xenografts for more than 12 hours, supporting BID dosing regimens [4]. Complete or near-complete tumor regressions are observed in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models at 30 mg/kg BID or higher, with sustained regression (>60 days post-treatment) at 55-100 mg/kg BID [3]. The compound's favorable tolerability profile in rodents (no overt toxicity or body weight loss) makes it suitable for extended-duration efficacy studies [5].

Process Chemistry and Preclinical Development Reference for ALK Inhibitor Manufacturing Scale-Up

The synthesis and process optimization of CEP-28122 are documented in a dedicated scale-up publication detailing the evolution from medicinal chemistry route to optimized process strategies suitable for preclinical supply [5]. This documentation provides a reference framework for process chemists developing scalable synthetic routes for structurally related ALK inhibitors. The availability of the mesylate salt form (CAS 2070009-30-0) with defined physicochemical properties (MW 635.2 g/mol, C29H39ClN6O6S) supports formulation development and analytical method validation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-28122 mesylate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.